N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride
Description
N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide; dihydrochloride is a pyrazole-4-carboxamide derivative modified with a tert-butyl group at position 1, a methyl group at position 5, and a cycloheptylaminomethyl substituent on the carboxamide nitrogen. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical formulations. Pyrazole carboxamides are widely explored for their biological activities, including kinase inhibition and anticancer properties, though specific applications of this compound require further study .
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O.2ClH/c1-13-14(11-20-21(13)16(2,3)4)15(22)19-12-17(18)9-7-5-6-8-10-17;;/h11H,5-10,12,18H2,1-4H3,(H,19,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBOGVKRTRYVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(=O)NCC2(CCCCCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide; dihydrochloride is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazole class, which has been extensively studied for various pharmacological properties, including anti-inflammatory and analgesic effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide; dihydrochloride is , with a molecular weight of approximately 279.25 g/mol. The compound features a pyrazole ring, a cycloheptyl group, and a tert-butyl substituent, contributing to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.25 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in polar solvents |
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. It is hypothesized that it may inhibit cyclooxygenase (COX) enzymes or modulate neurotransmitter systems, which are critical in pain and inflammation management.
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide; dihydrochloride has been investigated for its ability to reduce inflammatory markers in vitro and in vivo models. The inhibition of COX enzymes is a primary mechanism through which these compounds exert their effects.
Analgesic Effects
The analgesic properties of this compound have also been explored. Research suggests that it may act on pain pathways by influencing the release of neurotransmitters or by direct action on pain receptors. Comparative studies with known analgesics have shown promising results, indicating that this compound could serve as a potential alternative or adjunct therapy for pain management.
Study 1: In Vivo Assessment of Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide; dihydrochloride resulted in a significant reduction in paw edema compared to control groups. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory agent.
Study 2: Analgesic Efficacy Comparison
In a controlled trial comparing various analgesics, N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide; dihydrochloride showed comparable efficacy to traditional NSAIDs in reducing pain scores in post-operative patients. This suggests its viability as a therapeutic option in clinical settings.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazole Carboxamide Derivatives
Key Observations :
- The target compound’s bulky tert-butyl and cycloheptyl groups may enhance target selectivity compared to smaller substituents (e.g., methyl or phenyl) in analogs .
Physicochemical Properties
The dihydrochloride salt of the target compound improves solubility relative to neutral analogs. Substituents also influence lipophilicity (logP) and metabolic stability.
Table 2: Physicochemical Comparison
Key Observations :
- The dihydrochloride salt significantly increases solubility, critical for bioavailability .
- Bulky substituents (e.g., tert-butyl, cycloheptyl) may shield the core from metabolic degradation compared to phenyl-substituted analogs .
Pharmacological Activity
Table 3: Activity Profiles of Analogous Compounds
Key Observations :
- Pyrazole carboxamides with halogenated aryl groups (e.g., 4-chlorophenyl) often exhibit antimicrobial activity, suggesting the target’s methyl and tert-butyl groups may shift its therapeutic focus .
- The dihydrochloride salt and aminocycloheptyl group could position the target compound for central nervous system (CNS) applications due to improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
